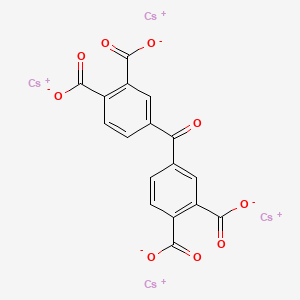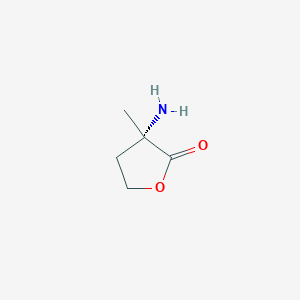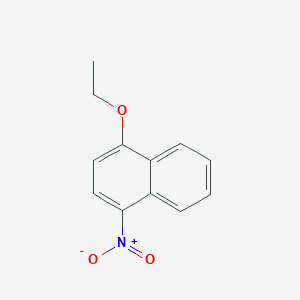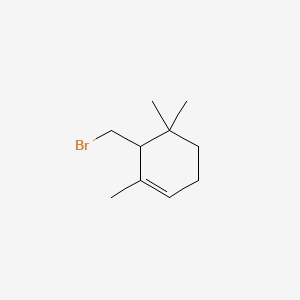![molecular formula C34H32O10P2Ru+2 B13779975 [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate is a complex organometallic compound It features a ruthenium center coordinated by two bis(furan-2-yl)phosphanium ligands and two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate typically involves the coordination of ruthenium with bis(furan-2-yl)phosphanium ligands. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the coordination reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper control of reaction conditions to maintain product purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, potentially altering the oxidation state of the metal.
Reduction: Reduction reactions can also occur, particularly involving the furan rings or the ruthenium center.
Substitution: Ligand substitution reactions are possible, where the acetate groups or furan rings can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium oxides, while substitution reactions can produce a variety of ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions. Its unique structure allows for efficient catalysis, making it valuable in synthetic chemistry.
Biology
While its direct applications in biology are limited, derivatives of this compound could be explored for their potential biological activity, particularly in the development of new drugs or imaging agents.
Medicine
The compound’s potential as a catalyst in drug synthesis makes it indirectly relevant to medicine. Additionally, its structure could inspire the design of new therapeutic agents.
Industry
In industry, this compound could be used in the production of fine chemicals and pharmaceuticals, leveraging its catalytic properties to improve reaction efficiency and selectivity.
Mécanisme D'action
The mechanism by which [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate exerts its effects is primarily through its role as a catalyst. The ruthenium center facilitates various chemical transformations by providing a reactive site for substrate molecules. The furan rings and methoxy groups help stabilize the complex and enhance its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
[Bis(furan-2-yl)phosphanium]ruthenium(2+) complexes: These compounds share the bis(furan-2-yl)phosphanium ligands but may differ in other coordinating groups.
Ruthenium acetate complexes: These complexes feature ruthenium coordinated by acetate groups but may lack the furan-based ligands.
Uniqueness
The uniqueness of [2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate lies in its combination of furan-based ligands and acetate groups, providing a balance of stability and reactivity. This makes it particularly effective as a catalyst in various chemical reactions.
Propriétés
Formule moléculaire |
C34H32O10P2Ru+2 |
|---|---|
Poids moléculaire |
763.6 g/mol |
Nom IUPAC |
[2-[2-[bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate |
InChI |
InChI=1S/C30H24O6P2.2C2H4O2.Ru/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28;2*1-2(3)4;/h3-20H,1-2H3;2*1H3,(H,3,4);/q;;;+2 |
Clé InChI |
RLVFVEANJAUWKU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].COC1=C(C(=CC=C1)[PH+](C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4[PH+](C5=CC=CO5)C6=CC=CO6)OC.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








